2-(3-Aminopyridin-4-yloxy)ethanol
Description
Contextualization within Heterocyclic Chemistry and Pyridine (B92270) Derivatives Research
Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, are fundamental to the field of chemistry. Among these, pyridine and its derivatives are of paramount importance, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals. The pyridine ring is a six-membered aromatic heterocycle that is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom.
The study of pyridine derivatives is a vast and active area of research. The nitrogen atom in the pyridine ring imparts distinct physical and chemical properties, such as basicity and the ability to participate in hydrogen bonding, which are crucial for biological interactions. The introduction of various functional groups onto the pyridine scaffold allows for the fine-tuning of these properties, leading to the development of compounds with a wide array of applications. Research in this area often focuses on the synthesis of novel pyridine derivatives and the investigation of their structure-activity relationships.
Significance of the Pyridin-4-yloxy Motif in Synthetic and Biological Investigations
The pyridin-4-yloxy motif, which consists of a pyridine ring connected to an oxygen atom at the 4-position, is a significant structural feature in many compounds of medicinal interest. This motif is often incorporated into larger molecules to modulate their physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
In the realm of synthetic chemistry, the pyridin-4-yloxy group can be introduced through nucleophilic aromatic substitution reactions, where a hydroxyl-containing compound displaces a leaving group on the pyridine ring. This synthetic versatility allows for the creation of diverse libraries of compounds for biological screening.
From a biological perspective, the pyridin-4-yloxy moiety has been identified as a key component in a number of biologically active molecules. For instance, derivatives containing this motif have been investigated for their potential as anticancer agents. nih.govsci-hub.seresearchgate.netsci-hub.se The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with biological targets such as protein kinases, which are often dysregulated in cancer. nih.govsci-hub.sesci-hub.se The design and synthesis of novel compounds incorporating the pyridin-4-yloxy scaffold continue to be a promising strategy in the quest for new therapeutic agents. nih.govsci-hub.seresearchgate.netsci-hub.seresearchgate.net
Overview of Research Trajectories for 2-(3-Aminopyridin-4-yloxy)ethanol and Analogues
While direct and extensive research specifically on this compound is not yet widely published, the research trajectories for this compound and its analogues can be inferred from studies on related chemical structures. The primary areas of investigation are likely to be in medicinal chemistry, materials science, and synthetic methodology development.
In medicinal chemistry, the focus would be on exploring the potential of this compound as a scaffold for the development of new drugs. The presence of the aminopyridine moiety suggests potential applications in areas where aminopyridine derivatives have shown promise. The ethanol (B145695) side chain provides a handle for further functionalization, allowing for the synthesis of a variety of analogues with potentially enhanced biological activity.
In the field of materials science, the ability of the molecule to coordinate with metal ions through its nitrogen and oxygen atoms could be exploited in the development of new coordination polymers or metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and sensing.
From a synthetic chemistry perspective, research may focus on developing more efficient and scalable methods for the synthesis of this compound and its derivatives. This would facilitate its wider use in various research and development activities. The exploration of its reactivity and its utility as an intermediate in the synthesis of more complex heterocyclic systems is also a likely avenue of research.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1040316-57-1 |
| Molecular Formula | C7H10N2O2 |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | 2-[(3-aminopyridin-4-yl)oxy]ethan-1-ol |
| Canonical SMILES | Nc1cnccc1OCCO |
| InChI | InChI=1S/C7H10N2O2/c8-6-5-9-2-1-7(6)11-4-3-10/h1-2,5,10H,3-4,8H2 |
| InChI Key | OHPAUOSZGRFTCF-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminopyridin-4-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-6-5-9-2-1-7(6)11-4-3-10/h1-2,5,10H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPAUOSZGRFTCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Aminopyridin 4 Yloxy Ethanol
Retrosynthetic Analysis of 2-(3-Aminopyridin-4-yloxy)ethanol
Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comoregonstate.edu For this compound, the primary disconnection points are the C-O ether linkage and the functional groups on the pyridine (B92270) ring.
The most logical primary disconnection is the ether bond (C-O), which suggests a Williamson ether synthesis. This breaks the molecule into two key synthons: a 3-aminopyridin-4-ol anion and a 2-hydroxyethyl cation equivalent.
A secondary disconnection involves the amino group on the pyridine ring through a functional group interconversion (FGI). This leads to a precursor such as 3-nitropyridin-4-ol, which can be a more stable and readily available starting material. The nitro group can be reduced to an amine in a later step.
These disconnections suggest the following key starting materials:
3-Aminopyridin-4-ol
A suitable 2-carbon electrophile (e.g., 2-bromoethanol (B42945), ethylene (B1197577) oxide)
Alternatively, 4-substituted-3-nitropyridine derivatives
Classical and Contemporary Synthetic Routes to this compound
The synthesis of this compound can be achieved through several established and modern synthetic strategies.
Alkylation and Arylation Strategies in O-Alkylation of 3-Aminopyridin-4-ol
The most direct route to this compound is the O-alkylation of 3-aminopyridin-4-ol. This typically involves a Williamson ether synthesis, where the hydroxyl group of 3-aminopyridin-4-ol is deprotonated to form an alkoxide, which then acts as a nucleophile.
A significant challenge in this approach is the potential for N-alkylation of the amino group, which is also nucleophilic. Selective O-alkylation can be achieved by carefully selecting the base and solvent. researchgate.net For instance, using a non-polar solvent can sometimes favor N-alkylation, while polar solvents may promote O-alkylation. researchgate.net The choice of the alkylating agent is also crucial. Common reagents include 2-bromoethanol or ethylene carbonate.
The protection of the amino group is a common strategy to ensure selective O-alkylation. researchgate.net The amino group can be protected, for example, as a Schiff base by reacting it with benzaldehyde. Following O-alkylation, the protecting group is removed by hydrolysis to yield the desired product. researchgate.net
Table 1: O-Alkylation Strategies for Phenolic Compounds
| Alkylating Agent | Base | Solvent | General Observations |
|---|---|---|---|
| Alkyl Halides | NaH, K2CO3, Cs2CO3 | DMF, Acetonitrile (B52724) | Standard conditions for Williamson ether synthesis. The choice of base can influence regioselectivity in ambident nucleophiles. researchgate.net |
| Ethylene Carbonate | K2CO3 | DMF | A safer alternative to ethylene oxide for hydroxyethylation. |
Functional Group Interconversions for the Aminopyridine Moiety
Functional group interconversions (FGIs) are essential for preparing the necessary precursors and for introducing the amino group at the correct stage of the synthesis. imperial.ac.uk A common strategy involves the synthesis of a substituted pyridine followed by modification of the functional groups.
One robust method is the reduction of a nitro group. For instance, 4-chloro-3-nitropyridine (B21940) can be reacted with 2-aminoethanol to displace the chlorine. The resulting nitro compound is then reduced to the corresponding amine. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a standard method for this transformation.
Another approach involves the conversion of aryl azides to aminopyridines, which can be achieved using blue light and oxygen. bohrium.com This method allows for the transformation of an aryl azide, which can be prepared from the corresponding aniline, into a 2-aminopyridine (B139424). bohrium.com
Table 2: Common Functional Group Interconversions for Aminopyridine Synthesis
| Starting Functional Group | Target Functional Group | Reagents and Conditions |
|---|---|---|
| Nitro (-NO2) | Amino (-NH2) | H2, Pd/C; SnCl2, HCl; Fe, NH4Cl |
| Azide (-N3) | Amino (-NH2) | H2, Pd/C; Ph3P, H2O (Staudinger reduction) |
Multi-Component Reactions for the Construction of the this compound Scaffold
Multi-component reactions (MCRs) offer an efficient way to construct complex molecules like substituted pyridines in a single step from simple precursors. bohrium.comrsc.orgtaylorfrancis.com While a direct MCR for this compound is not explicitly documented, one can be envisioned based on established pyridine syntheses.
For example, a Hantzsch-type pyridine synthesis or variations thereof could be adapted. This might involve the condensation of a β-keto ester, an aldehyde, and an ammonia (B1221849) source to form a dihydropyridine, which is then oxidized to the pyridine ring. The precursors would need to be carefully chosen to bear the necessary functionalities for subsequent conversion to the final product.
Modern MCRs often utilize various catalysts to improve yields and selectivity. growingscience.comtandfonline.com These reactions are prized for their atom economy and for reducing the number of synthetic steps, purification processes, and waste generation. bohrium.com
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions.
Catalyst Systems in the Preparation of this compound
The choice of catalyst can significantly impact the efficiency of the synthetic route.
In O-Alkylation: Phase-transfer catalysts can be beneficial in Williamson ether syntheses, especially when dealing with reactants of differing solubility.
In Functional Group Interconversions: For the reduction of a nitro group to an amine, the choice of catalyst (e.g., Pd, Pt, Ni) and support can affect the reaction rate and selectivity.
In Multi-Component Reactions: A wide array of catalysts, including Lewis acids (e.g., Yb(OTf)3, Bi(NO3)3·5H2O), solid bases (e.g., hydrotalcite), and metal-free catalysts, have been employed to promote pyridine synthesis. growingscience.comineosopen.org The selection of the catalyst is dependent on the specific MCR and substrates used.
Table 3: Potential Catalyst Systems and Their Applications
| Reaction Type | Catalyst System | Purpose |
|---|---|---|
| O-Alkylation | Tetrabutylammonium bromide (TBAB) | Phase-transfer catalyst to facilitate reaction between aqueous and organic phases. |
| Nitro Reduction | Palladium on Carbon (Pd/C) | Catalytic hydrogenation for the conversion of nitro to amino groups. |
| Multi-Component Pyridine Synthesis | Mg-Al Hydrotalcite | A solid, reusable base catalyst for pyridine ring formation. growingscience.com |
Solvent Effects and Reaction Parameter Control in the Synthesis of this compound
The efficiency and selectivity of the synthesis of this compound are highly dependent on the choice of solvent and the fine-tuning of various reaction parameters, including temperature, catalysts, and the nature of the reactants.
In the initial nucleophilic aromatic substitution step, the solvent plays a crucial role in mediating the reaction between the pyridine ring and the incoming nucleophile. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity. Research on related nucleophilic aromatic substitutions on pyridine rings suggests that solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP) are effective, often requiring elevated temperatures to drive the reaction to completion. researchgate.net The choice of solvent can also influence the regioselectivity of the reaction, especially when multiple reactive sites are present on the pyridine ring. The Kamlet-Taft solvatochromic parameters (α for hydrogen-bond acidity, β for hydrogen-bond basicity, and π* for dipolarity/polarizability) have been used to predict regioselectivity in similar systems. researchgate.net For instance, a higher hydrogen-bond acceptor ability of the solvent (higher β value) can alter the reaction outcome. researchgate.net
The following interactive data table illustrates the general effect of different solvents on the yield of the nucleophilic substitution reaction to form the ether linkage, based on established principles of SNAr reactions on pyridine systems.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Expected Yield |
| Dimethylformamide (DMF) | 36.7 | 153 | High |
| Dimethyl sulfoxide (DMSO) | 46.7 | 189 | High |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | High |
| Acetonitrile | 37.5 | 82 | Moderate |
| Tetrahydrofuran (THF) | 7.6 | 66 | Low to Moderate |
For the subsequent reduction of the nitro group, various reducing agents and catalytic systems can be employed, each with its own set of optimal parameters. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is a common and effective method for the reduction of nitropyridines. ntnu.no The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol. Other reducing systems like tin (Sn) or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl), or titanium tetrachloride (TiCl4) with magnesium (Mg), have also been reported for the reduction of nitropyridines. orgsyn.orggoogle.com The choice of reducing agent can influence the chemoselectivity of the reaction, which is particularly important if other reducible functional groups are present in the molecule.
The table below summarizes various reduction methods for converting a nitropyridine to an aminopyridine, which are applicable to the synthesis of this compound.
| Reducing Agent | Catalyst/Co-reagent | Solvent | Temperature | Typical Yield |
| H₂ | Pd/C | Ethanol | Room Temperature | High |
| Zn | HCl | Water/Ethanol | Reflux | Good |
| SnCl₂·2H₂O | HCl | Ethanol | Reflux | Good |
| TiCl₄ | Mg | THF/Water | Room Temperature | High |
| Fe | Acetic Acid | Water/Ethanol | Reflux | Good |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This can be achieved through several strategies, including the use of greener solvents, catalyst-free or metal-free reaction conditions, and improving atom economy.
One of the primary considerations in greening the synthesis is the replacement of hazardous solvents like DMF and DMSO. Research into the synthesis of related aminopyridines has explored the use of more benign solvent systems. For instance, reactions in ethanol-water mixtures have been shown to be effective for the synthesis of certain pyridine derivatives. ijcrcps.comresearchgate.net The use of deep eutectic solvents (DES) has also emerged as a green alternative, offering advantages such as low cost, low toxicity, and biodegradability. sciencepg.com In some cases, solvent-free conditions for the synthesis of aminopyridines have been developed, which significantly reduces waste and simplifies product purification. mdpi.com
Improving the atom economy of the synthesis is another key aspect of green chemistry. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly atom-economical. While a direct MCR for this compound may not be readily available, the principles of MCRs can inspire the development of more efficient synthetic routes.
The choice of catalyst also plays a significant role in the greenness of the synthesis. While heavy metal catalysts like palladium are highly effective, they can be toxic and difficult to remove from the final product. The development of metal-free catalytic systems or the use of recyclable catalysts can mitigate these issues. For the reduction of the nitro group, for example, catalytic transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) with a recyclable catalyst can be a greener alternative to using hydrogen gas.
The following table outlines some green chemistry approaches that could be applied to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Use of Safer Solvents | Replacing DMF/DMSO with ethanol/water, ionic liquids, or deep eutectic solvents. ijcrcps.comresearchgate.netsciencepg.com | Reduced toxicity and environmental impact. |
| Atom Economy | Designing synthetic routes with fewer steps and by-products. | Higher efficiency and less waste. |
| Use of Renewable Feedstocks | Utilizing bio-based ethylene glycol. | Reduced reliance on fossil fuels. |
| Catalysis | Employing recyclable or metal-free catalysts for the reduction step. | Reduced catalyst waste and product contamination. |
| Energy Efficiency | Conducting reactions at lower temperatures or using microwave-assisted synthesis. | Lower energy consumption and faster reaction times. |
| Designing for Degradation | Considering the environmental fate of the product and by-products. | Reduced persistence of chemicals in the environment. |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Chemical Reactivity and Derivatization of 2 3 Aminopyridin 4 Yloxy Ethanol
Reactions at the Primary Amine Moiety of 2-(3-Aminopyridin-4-yloxy)ethanol
The primary amino group at the C3 position of the pyridine (B92270) ring is a key site for nucleophilic reactions. Its reactivity is influenced by the electronic properties of the pyridine ring and the adjacent ether linkage.
Acylation and Sulfonylation Reactions
The primary amine of this compound is readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride or carboxylic acid byproduct. Similarly, sulfonylation can be achieved by treating the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to yield sulfonamides. These reactions are fundamental for introducing a variety of substituents and are widely used in the synthesis of biologically active molecules.
| Reaction Type | Reagent Class | Example Reagent | Product Class |
| Acylation | Acyl Halide | Acetyl chloride | Amide |
| Acylation | Acid Anhydride | Acetic anhydride | Amide |
| Sulfonylation | Sulfonyl Halide | p-Toluenesulfonyl chloride | Sulfonamide |
Alkylation and Arylation of the Amino Group
N-alkylation of the primary amino group can be accomplished using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination is a more effective method. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a reducing agent like sodium borohydride.
N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst to couple the amine with an aryl halide or triflate, forming a new carbon-nitrogen bond.
Formation of Schiff Bases and Related Imines
The primary amino group of this compound can condense with aldehydes or ketones to form Schiff bases, also known as imines. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of the C=N double bond is a reversible process. Schiff bases derived from aminopyridines are stable compounds due to the conjugation with the aromatic ring system. researchgate.netresearchgate.net These compounds are versatile intermediates in organic synthesis and are known to coordinate with metal ions. ekb.eg
The synthesis of Schiff bases from aminopyridines often involves refluxing the amine with the corresponding aldehyde in a solvent like ethanol (B145695), sometimes with a few drops of an acid catalyst such as glacial acetic acid. researchgate.netresearchgate.net
| Amine Reactant | Aldehyde Reactant | Solvent | Conditions | Product Type |
| 2-Aminopyridine (B139424) | 4-Ethoxybenzaldehyde | Ethanol | Reflux, 2 hours | Schiff Base |
| 2-Aminopyridine | Benzaldehyde | Ethanol | Reflux, 3 hours | Schiff Base |
| 4-Aminopyridine | Various Aldehydes | Not Specified | Not Specified | Schiff Base |
Reactions Involving the Hydroxyethyl (B10761427) Side Chain of this compound
The primary hydroxyl group on the 2-hydroxyethyl side chain offers another site for derivatization through various reactions typical of alcohols.
Esterification and Etherification Reactions
The primary alcohol can undergo esterification when treated with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides. The direct reaction with a carboxylic acid, known as Fischer esterification, is an equilibrium process that requires an acid catalyst, like sulfuric acid, and often the removal of water to drive the reaction to completion. nih.gov Alternatively, using more reactive acyl chlorides or anhydrides in the presence of a base provides a more efficient route to the corresponding esters.
Etherification of the hydroxyl group can be achieved through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage.
| Reaction Type | Reagent Class | Example Reagent | Catalyst/Base | Product Class |
| Esterification | Carboxylic Acid | Acetic acid | Sulfuric acid | Ester |
| Esterification | Acyl Halide | Acetyl chloride | Pyridine | Ester |
| Etherification | Alkyl Halide | Methyl iodide | Sodium hydride | Ether |
Oxidation and Reduction Transformations
The primary alcohol of the hydroxyethyl side chain can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically yield the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will further oxidize the intermediate aldehyde to a carboxylic acid.
While the primary alcohol itself is at a low oxidation state, transformations that can be classified as reductions often involve its conversion into a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with a hydride reagent (e.g., lithium aluminum hydride) to achieve deoxygenation, replacing the hydroxyl group with a hydrogen atom.
Modifications of the Pyridine Ring System in this compound Derivatives
The chemical behavior of the pyridine ring in this compound is dictated by the electronic properties of its substituents. The pyridine nucleus is inherently electron-deficient, making it less reactive towards electrophilic attack than benzene, but more susceptible to nucleophilic substitution. However, the presence of a strong electron-donating amino (-NH₂) group at the 3-position and an electron-donating ether (-OR) group at the 4-position significantly alters this reactivity, activating the ring towards electrophilic substitution and influencing the regioselectivity of various transformations.
Electrophilic Aromatic Substitution Patterns
The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring and, under acidic conditions, forms a pyridinium ion, further increasing this deactivation. researchgate.netresearchgate.net However, the combined activating effects of the 3-amino and 4-alkoxy substituents in this compound overcome this inherent lack of reactivity. These two groups are powerful ortho-, para-directors and activators.
The directing influence of the substituents can be analyzed as follows:
The 3-amino group strongly directs electrophiles to its ortho positions (C2 and C4) and its para position (C6).
The 4-alkoxy group directs electrophiles to its ortho positions (C3 and C5).
Given that positions 3 and 4 are already substituted, the potential sites for electrophilic attack are C2, C5, and C6. The amino group is generally a stronger activating group than an alkoxy group. Therefore, the positions most activated for electrophilic attack are C2 and C6, which are ortho and para to the amino group, respectively. The C5 position is ortho to the alkoxy group but meta to the more powerful amino director. Steric hindrance from the adjacent bulky 4-alkoxy group might influence the accessibility of the C5 and C2 positions.
Common electrophilic aromatic substitution reactions and their predicted outcomes on this compound are summarized below. Direct nitration of 3-aminopyridine (B143674) itself is often problematic, leading to oxidation or low yields; protection of the amino group, for example as a carbamate (B1207046), is typically required to achieve controlled nitration, which then proceeds at the 2-position. google.com A similar strategy might be necessary for derivatives of this compound to achieve selective substitution.
| Reaction | Typical Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (often requires amino group protection) | 2-Nitro and/or 6-Nitro derivatives | The -NH₂ group is a strong o,p-director, making C2 and C6 the most electron-rich positions. Reaction conditions must be carefully controlled to prevent oxidation. google.com |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 2-Halo and/or 6-Halo derivatives | Similar to nitration, the reaction is directed by the powerful activating amino group. Polysubstitution is possible without careful control of stoichiometry. |
| Sulfonation | Fuming H₂SO₄ | Pyridine-2-sulfonic acid and/or Pyridine-6-sulfonic acid derivatives | Requires harsh conditions; the amino group will be protonated, reducing its activating ability, but substitution is still expected at the ortho/para positions relative to its original location. |
| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Generally not successful | The Lewis acid catalyst (e.g., AlCl₃) coordinates strongly with the basic pyridine nitrogen and the amino group, leading to strong deactivation of the ring. researchgate.net |
Nucleophilic Aromatic Substitution on Pyridine Derivatives
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, such as pyridine, particularly when a good leaving group is present at an activated position (typically C2 or C4). nih.gov In the parent compound, this compound, neither the amino group nor the alkoxy group is a suitable leaving group for a typical SNAr reaction.
For SNAr to occur on derivatives of this compound, a leaving group, such as a halide, must first be introduced onto the ring. For instance, if a chloro or bromo substituent were present at the C2 or C6 position, it could be displaced by a variety of nucleophiles. The synthesis of N-substituted 3-amino-4-halopyridines is a key step in the preparation of various heterocyclic systems. nih.govnih.gov
The general reactivity for SNAr on a hypothetical 2-halo-3-amino-4-alkoxypyridine derivative is shown in the table below. The rate of substitution would be influenced by the electron-donating properties of the amino and alkoxy groups, which would tend to deactivate the ring towards nucleophilic attack compared to a pyridine with only electron-withdrawing groups. However, the inherent activation of the 2-position in pyridines often allows the reaction to proceed under suitable conditions.
| Nucleophile | Example Reagent | Potential Product (from a 2-halo derivative) |
|---|---|---|
| Alkoxide | NaOCH₃ | 2-Methoxy-3-amino-4-alkoxypyridine derivative |
| Amine | NH₃, RNH₂ | 2,3-Diamino-4-alkoxypyridine derivative |
| Thiolate | NaSPh | 2-Phenylthio-3-amino-4-alkoxypyridine derivative |
| Cyanide | NaCN | 2-Cyano-3-amino-4-alkoxypyridine derivative |
Cyclization and Rearrangement Reactions of this compound and its Derivatives
The bifunctional nature of this compound, possessing a primary aromatic amine, an ether linkage, and a primary alcohol, provides opportunities for various intramolecular cyclization reactions to form novel heterocyclic systems. These reactions typically require specific reagents to facilitate ring closure.
One potential pathway is the intramolecular cyclization involving the 3-amino group and the terminal hydroxyl of the side chain. This would lead to the formation of a seven-membered ring fused to the pyridine core. Such cyclizations often require activation of the hydroxyl group to convert it into a better leaving group, or condensation with a carbonyl-containing reagent.
A more common strategy for 3-aminopyridine derivatives involves condensation with reagents that bridge the amino group and an adjacent ring carbon atom (C2 or C4). While the C4 position is blocked by the ether linkage, reactions involving the C2 position are feasible. For example, reaction with a one-carbon synthon like formic acid or an orthoester could lead to the formation of an imidazo[4,5-c]pyridine ring system. This is a well-established route for the synthesis of this fused heterocycle from 3,4-diaminopyridine (B372788) precursors. Although the subject molecule has a 4-oxy substituent, analogous cyclizations involving the 3-amino group and the C2 position are plausible under various conditions, potentially leading to pyrido[3,2-d]oxazole or similar structures after further transformations.
Examples of potential cyclization reactions are outlined below:
| Reacting Groups | Potential Reagent(s) | Resulting Heterocyclic System | Notes |
|---|---|---|---|
| 3-Amino and 4-O(CH₂)₂OH | Phosgene, Thiophosgene | Fused 1,4-Oxazepine ring | Forms a cyclic carbamate or thiocarbamate. Requires intramolecular reaction to be favored over polymerization. |
| 3-Amino and C2-H | Formic acid, Triethyl orthoformate | Imidazo[4,5-c]pyridine core (requires C4-O to C4-NH₂ conversion first) | A common strategy for analogous diamino compounds to form a fused imidazole (B134444) ring. nih.gov |
| 3-Amino and C2-H | β-Ketoesters (e.g., ethyl acetoacetate) | Pyrido[3,2-b]pyridine core | This would be an example of a Skraup or Doebner-von Miller type reaction, leading to a fused quinoline-like system. |
Chelation Chemistry and Metal Complex Formation with this compound
The structure of this compound contains multiple potential donor atoms—the pyridine nitrogen (N_py), the amino nitrogen (N_amino), the ether oxygen (O_ether), and the terminal hydroxyl oxygen (O_hydroxyl)—making it an interesting ligand for coordination with metal ions. Its coordination behavior is related to that of both aminopyridines and hydroxypyridinones, which are known to form stable metal complexes. researchgate.net
The molecule can act as a multidentate ligand. The most likely coordination mode would involve the formation of a stable five-membered chelate ring through coordination of the pyridine nitrogen and the 3-amino group. This bidentate N,N-coordination is a common motif for 3-aminopyridine ligands in metal complexes. researchgate.net
Furthermore, the ethanoloxy side chain introduces additional potential coordination sites. The ether oxygen is generally a weak donor, but the terminal hydroxyl group can coordinate to a metal center, especially upon deprotonation. This could allow the ligand to act in a tridentate (N_py, N_amino, O_hydroxyl) fashion, forming two fused chelate rings (one five-membered and one seven-membered) with a single metal ion, or it could act as a bridging ligand between two metal centers.
The coordination chemistry is expected to be highly dependent on the metal ion, the pH of the solution (which affects the protonation state of the amino and hydroxyl groups), and the presence of other competing ligands. The structural similarity to 3-hydroxypyridin-4-ones, which are potent iron chelators, suggests that this compound and its parent phenol (B47542) (3-amino-4-hydroxypyridine) could also exhibit significant affinity for hard metal ions like Fe(III), Al(III), and Cu(II).
| Potential Donor Atoms | Coordination Mode | Chelate Ring Size | Potential Metal Ions |
|---|---|---|---|
| Pyridine Nitrogen, Amino Nitrogen | Bidentate | 5-membered | Co(II/III), Ni(II), Cu(II), Zn(II), Fe(III) researchgate.net |
| Pyridine Nitrogen, Ether Oxygen | Bidentate | 5-membered | Less likely due to weak ether coordination. |
| Pyridine Nitrogen, Amino Nitrogen, Hydroxyl Oxygen | Tridentate | 5- and 7-membered | Lanthanides, Transition metals requiring higher coordination numbers. nih.gov |
| Amino Nitrogen, Hydroxyl Oxygen | Bidentate | 8-membered | Unlikely due to large, unstable chelate ring. |
Structural Characterization Methodologies for 2 3 Aminopyridin 4 Yloxy Ethanol
X-ray Crystallography for Solid-State Structure Determination of 2-(3-Aminopyridin-4-yloxy)ethanol and its Co-crystals
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If single crystals of this compound can be grown, this technique can provide unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups.
Furthermore, the presence of hydrogen bond donors (amine and hydroxyl) and acceptors (pyridine nitrogen, ether oxygen, and amine nitrogen) makes this compound an excellent candidate for forming co-crystals. nih.gov Co-crystallization with other molecules (co-formers) can modify the physicochemical properties of a substance. Studies have shown that related compounds like 3-aminopyridine (B143674) are effective co-crystal formers. nih.gov X-ray diffraction studies would be essential to characterize the novel crystal structures of any such co-crystals, revealing the specific hydrogen-bonding patterns and packing arrangements that define these new solid forms. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation of this compound
Chromatographic methods are indispensable for both the purification of this compound after synthesis and the assessment of its final purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. biotech-asia.org
Column Chromatography: This is a standard preparative technique used to isolate the target compound from unreacted starting materials and by-products. For a polar compound like this compound, normal-phase chromatography on silica (B1680970) gel with a polar eluent system (e.g., ethyl acetate (B1210297)/methanol mixtures) or reverse-phase chromatography on a C18-functionalized support could be employed.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary analytical method for determining the purity of the final compound. A reverse-phase HPLC method, likely using a C18 column with a mobile phase of water/acetonitrile (B52724) or water/methanol and a UV detector, would be able to separate the main compound from trace impurities. The area of the peak corresponding to this compound relative to the total area of all peaks gives a quantitative measure of its purity.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis, often coupled with a Flame Ionization Detector (FID).
Table 3: Chromatographic Methods for this compound
| Technique | Purpose | Stationary Phase | Typical Mobile Phase |
|---|---|---|---|
| TLC | Reaction Monitoring / Method Development | Silica Gel | Ethyl Acetate / Hexane / Methanol mixtures |
| Column Chromatography | Isolation / Purification | Silica Gel or C18 | Gradient of polar organic solvents |
| HPLC | Purity Assessment | C18 (Reverse-Phase) | Water / Acetonitrile or Methanol |
Advanced Analytical Methods for Trace Analysis and Impurity Profiling
To ensure the quality and consistency of a chemical compound, it is crucial to identify and quantify any impurities, even at trace levels. Impurity profiling involves using highly sensitive hyphenated techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for impurity profiling. It combines the superior separation capabilities of HPLC with the sensitive detection and identification power of mass spectrometry. An LC-MS method would allow for the detection of synthesis-related impurities (e.g., unreacted precursors, by-products) and their structural elucidation based on their mass-to-charge ratios and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS): For any volatile impurities, GC-MS provides excellent separation and identification. It is particularly useful for detecting residual solvents from the synthesis and purification process. mit.edu
These advanced methods are critical for creating a comprehensive profile of the compound, ensuring a thorough understanding of its chemical identity and purity.
Computational Chemistry and Theoretical Studies of 2 3 Aminopyridin 4 Yloxy Ethanol
Quantum Chemical Calculations on 2-(3-Aminopyridin-4-yloxy)ethanol
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. mlr.pressnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting a wide range of chemical properties. numberanalytics.com
Molecular Geometry Optimization and Conformation Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. arxiv.org Geometry optimization is an iterative process that calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found. mdpi.comresearchgate.net For a flexible molecule like this compound, which has rotatable bonds in its ethanol (B145695) side chain, conformation analysis is crucial. This involves exploring the potential energy surface to identify different stable conformers and determine their relative energies.
The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. While specific optimized coordinates for this compound are not published, a hypothetical table of its key geometrical parameters would resemble the following:
Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is for illustrative purposes and does not represent published experimental or calculated data.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Length | C-N (amino) | ~1.38 Å |
| Bond Length | C-C (ethanol) | ~1.53 Å |
| Bond Angle | C-O-C (ether) | ~118° |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Understanding the electronic structure is key to predicting a molecule's reactivity. numberanalytics.com Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and stability. ajchem-a.com A smaller gap generally suggests higher reactivity.
For aminopyridine derivatives, DFT calculations are commonly used to determine these values. For instance, DFT studies on a related compound, 2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol, predicted a HOMO-LUMO gap of approximately 5.4 eV, indicating moderate reactivity. The analysis for this compound would yield similar insights, with the HOMO likely localized on the electron-rich aminopyridine ring and the LUMO distributed across the aromatic system.
Table 2: Representative FMO Data from an Aminopyridine Analogue Data for 2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol, for illustrative purposes.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -7.14 to -7.34 |
| LUMO Energy | -1.73 to -1.82 |
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results. researchgate.net
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. These predictions are based on the calculated magnetic shielding around each nucleus in the optimized molecular geometry. For this compound, distinct signals would be predicted for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the ethanol group, and the amine protons.
IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. researchgate.net Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending). Key predicted peaks for this compound would include N-H stretching from the amino group, O-H stretching from the alcohol, C-O stretching from the ether and alcohol groups, and C=C/C=N stretching from the pyridine ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-Visible range. researchgate.net For this compound, these transitions would primarily be π→π* transitions within the aminopyridine chromophore.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound This table is for illustrative purposes and does not represent published experimental or calculated data. Ranges are based on typical values for similar functional groups. doi.org
| Spectrum | Feature | Predicted Value |
|---|---|---|
| ¹H NMR | Pyridine Protons | δ 6.5–8.0 ppm |
| ¹³C NMR | Pyridine Carbons | δ 110–155 ppm |
| IR | N-H stretch (amine) | ~3300–3500 cm⁻¹ |
| IR | O-H stretch (alcohol) | ~3200–3600 cm⁻¹ (broad) |
Molecular Dynamics Simulations of this compound in Solvation and Protein Environments
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into dynamic processes that are inaccessible to static quantum calculations. mdpi.comnih.gov An MD simulation would involve placing this compound in a simulated box, typically filled with a solvent like water or ethanol, to study its behavior in solution. nih.gov
These simulations can reveal important information about:
Solvation: How solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding between the amine/hydroxyl groups and water.
Conformational Dynamics: How the molecule changes its shape over time, including the rotation of the ethanol side chain.
Protein-Ligand Stability: If placed in the active site of a target protein, MD simulations can assess the stability of the binding pose predicted by docking studies. mdpi.com It tracks the root-mean-square deviation (RMSD) of the ligand to see if it remains stably bound over the simulation time, which can range from nanoseconds to microseconds.
Docking and Molecular Interaction Studies of this compound with Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger protein receptor. researchgate.net This method is central to drug discovery for screening virtual libraries of compounds against a specific biological target. mdpi.com
For this compound, a docking study would involve:
Obtaining the 3D structure of a target protein (e.g., a kinase or another enzyme) from a database like the Protein Data Bank.
Using a docking program (e.g., AutoDock) to place the 3D structure of this compound into the protein's active site.
The program then samples many possible binding poses and scores them based on factors like electrostatic interactions and hydrogen bonding.
The results would predict the most likely binding mode and estimate the binding affinity (e.g., in kcal/mol). Studies on similar aminopyridine derivatives have shown their potential to bind to targets like kinases and DNA gyrase. A docking study of this compound would likely show key hydrogen bond interactions involving the amino group, the pyridine nitrogen, and the terminal hydroxyl group with amino acid residues in the target's active site.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogues
QSAR and QSPR are statistical modeling methods that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netconicet.gov.arnih.gov These models are built by calculating a set of molecular descriptors (numerical values that encode structural, electronic, or physicochemical features) for a training set of molecules with known activities or properties. mdpi.com
A QSAR study involving analogues of this compound would require a dataset of similar compounds with measured biological activity against a specific target. The process would involve:
Assembling a list of aminopyridine analogues and their corresponding activity data (e.g., IC₅₀ values).
Calculating various molecular descriptors for each analogue (e.g., LogP, molecular weight, electronic properties from quantum calculations, topological indices).
Using statistical methods like multiple linear regression to build an equation that relates the descriptors to the activity.
The resulting model could then be used to predict the activity of new, unsynthesized analogues and to identify which molecular features are most important for enhancing activity. While no specific QSAR models for this compound analogues were found in the literature search, this methodology is a standard approach in medicinal chemistry for lead optimization. nih.gov
Reaction Mechanism Studies of this compound Synthesis and Derivatization
Computational chemistry and theoretical studies provide invaluable insights into the intricate mechanisms of chemical reactions. For a molecule such as this compound, these methods can elucidate the pathways of its formation and subsequent chemical transformations. While specific, dedicated computational studies on the reaction mechanisms for the synthesis and derivatization of this compound are not extensively documented in publicly available literature, we can construct a detailed theoretical analysis based on established principles of physical organic chemistry and computational methodologies applied to analogous systems.
The synthesis of this compound most plausibly proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In a typical approach, a 4-substituted pyridine bearing a suitable leaving group, such as a halogen (e.g., 4-chloro-3-aminopyridine), is reacted with ethanolamine (B43304). The reaction is generally facilitated by a base to deprotonate the hydroxyl group of ethanolamine, thereby increasing its nucleophilicity.
Computational modeling, particularly using Density Functional Theory (DFT), can be employed to investigate the energetics and structural details of this proposed synthetic route. The reaction profile would be mapped by calculating the energies of the reactants, intermediates, transition states, and products.
A plausible reaction pathway for the synthesis of this compound is initiated by the deprotonation of ethanolamine by a base. The resulting ethoxide-amine nucleophile then attacks the C4 position of the 4-halopyridine ring, which is activated towards nucleophilic attack by the ring nitrogen. This attack leads to the formation of a high-energy intermediate known as a Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity in the pyridine ring. The final step involves the departure of the leaving group (halide ion), which restores the aromaticity of the ring and yields the final product.
Theoretical calculations would be instrumental in understanding several key aspects of this mechanism:
Activation Barriers: Calculation of the energy difference between the reactants and the transition states would reveal the activation barriers for the formation of the Meisenheimer complex and for the expulsion of the leaving group. The rate-determining step of the reaction could thus be identified.
Influence of Substituents: The effect of the amino group at the C3 position on the reaction rate and regioselectivity can be computationally analyzed. The electron-donating nature of the amino group would influence the electron density distribution in the pyridine ring, affecting the susceptibility of the C4 position to nucleophilic attack.
Solvent Effects: The role of the solvent in stabilizing the charged intermediates and transition states can be modeled using implicit or explicit solvent models in the calculations. This would provide a more accurate picture of the reaction energetics in a realistic chemical environment.
The following table provides a hypothetical set of calculated energies for the key species in the SNAr synthesis of this compound.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | 4-chloro-3-aminopyridine + ethanolamine | 0.0 |
| Transition State 1 | Formation of Meisenheimer complex | +15.2 |
| Meisenheimer Complex | Intermediate | +8.5 |
| Transition State 2 | Expulsion of chloride | +12.7 |
| Products | This compound + HCl | -5.8 |
This table is illustrative and represents typical data that would be generated from a DFT study.
Furthermore, the derivatization of this compound would likely involve reactions at the exocyclic amino group, the hydroxyl group, or the pyridine ring itself. Computational studies can predict the most probable sites of reaction and the mechanisms involved. For instance, in an acylation reaction, theoretical calculations could determine whether the amino or the hydroxyl group is more nucleophilic and therefore more likely to react. This would involve calculating the partial atomic charges and the energies of the highest occupied molecular orbitals (HOMOs) localized on these functional groups.
Biological Evaluation and Mechanistic Studies of 2 3 Aminopyridin 4 Yloxy Ethanol Analogues in Vitro/pre Clinical Focus
Design Principles for Biologically Active Derivatives of 2-(3-Aminopyridin-4-yloxy)ethanol
The generation of novel, biologically active derivatives from the this compound core is guided by established medicinal chemistry strategies. These principles aim to optimize the compound's interaction with biological targets, enhance its pharmacological properties, and explore new chemical spaces.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are key strategies in drug design to enhance synthetic accessibility, potency, and drug-like properties. nih.gov Scaffold hopping involves replacing the central framework of a molecule with a different scaffold to improve its characteristics or to discover new, patentable chemical entities. nih.govscispace.com This can be a special type of bioisosteric replacement where the core structure is swapped. scispace.com Bioisosterism, a concept with a history spanning over a century, involves substituting functional groups with others that have similar biological effects. nih.govnih.gov This technique is frequently employed to address issues such as low solubility, poor bioavailability, or high toxicity. scispace.com
These twin methods are crucial for lead generation and optimization, allowing for the modification of a drug's structure to refine its pharmacokinetic properties while maintaining its biological activity. nih.govscispace.com The process often involves data-intensive methods to identify suitable replacements. nih.gov For instance, a knowledge-based method using protein superimposition can identify ligand fragments that overlap in similar binding sites, suggesting they are bioisosterically replaceable. scispace.com The goal is to achieve a subtle balance of electronic, hydrophobic, and steric properties in the new molecule. chemrxiv.org
Fragment-Based Drug Design Approaches Utilizing the this compound Core
Fragment-based drug design (FBDD) has emerged as a powerful strategy in drug discovery, offering an alternative to traditional high-throughput screening (HTS). openaccessjournals.com FBDD begins with the screening of small, low-molecular-weight compounds known as "fragments" (typically under 300 Daltons) to identify those that bind to a biological target, albeit with low affinity. openaccessjournals.commdpi.com These fragments serve as starting points for the development of more potent and selective drug candidates through a process of growing, linking, or merging. mdpi.comgardp.org
The core structure of this compound is well-suited for FBDD. Its relatively low complexity allows it to efficiently sample chemical space and bind to various target sites, including allosteric pockets. mdpi.com The key advantage of FBDD is that the resulting lead compounds often have improved physicochemical properties compared to those identified through HTS. mdpi.com The process relies on sensitive biophysical techniques like X-ray crystallography and NMR spectroscopy to detect the weak binding of fragments. openaccessjournals.com Once a fragment hit is validated, it undergoes structural elaboration to enhance its potency and pharmacokinetic profile. frontiersin.org
In Vitro Cell-Based Assays and Phenotypic Screening for Biological Activity of this compound Analogues
The biological activity of analogues derived from the this compound scaffold is assessed through a variety of in vitro cell-based assays and phenotypic screening methods. These studies provide crucial data on the potential therapeutic applications of these compounds.
Antiproliferative Activity against Various Cell Lines
Derivatives of the this compound scaffold have been investigated for their ability to inhibit the growth of various cancer cell lines. For instance, a series of pyrrolo[2,3-b]pyridine derivatives bearing a 1,8-naphthyridin-2-one moiety demonstrated moderate to excellent antiproliferative activity against HT-29, A549, H460, and U87MG cancer cell lines. researchgate.net Similarly, certain 4-(pyridin-4-yloxy)benzamide derivatives showed effective inhibition of A549, HeLa, and MCF-7 cancer cell lines. sci-hub.se One promising compound from this series, compound 40 , exhibited IC50 values of 1.03, 1.15, and 2.59 μM against A549, HeLa, and MCF-7 cells, respectively. sci-hub.se
Another study on pyrrolo[2,3-d]pyrimidine derivatives containing a 1,8-naphthyridine-4-one fragment found that most of the synthesized compounds displayed moderate to excellent activity against one or more cancer cell lines while showing low toxicity against normal human cells. researchgate.net Furthermore, some novel 1,3,4-thiadiazole (B1197879) analogues have shown significant anti-proliferation effects on SMMC-7721, A549, and HeLa cell lines. researchgate.net The antiproliferative activity of these compounds is often evaluated using methods like the MTT assay, which measures cell viability. sci-hub.senih.gov
Table 1: Antiproliferative Activity of Selected this compound Analogues
| Compound/Derivative Class | Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine derivatives | HT-29, A549, H460, U87MG | Moderate to excellent antiproliferative activity. | researchgate.net |
| 4-(Pyridin-4-yloxy)benzamide derivatives | A549, HeLa, MCF-7 | Compound 40 showed potent activity with IC50 values of 1.03, 1.15, and 2.59 μM, respectively. | sci-hub.se |
| Pyrrolo[2,3-d]pyrimidine derivatives | Various cancer cell lines | Moderate to excellent activity against cancer cells with low toxicity to normal cells. | researchgate.net |
| 1,3,4-Thiadiazole analogues | SMMC-7721, A549, HeLa | Significant anti-proliferation effects observed for several compounds. | researchgate.net |
| Thiazoline iron chelators | L1210, P388 | N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine (5 ) had IC50 values of 3 and 1 μM. | nih.gov |
| Indole derivatives | MCF-7 | Significant in-vitro antiproliferative activity. | ekb.eg |
Antimicrobial Activity against Bacterial and Fungal Strains
Analogues of 2-aminopyridine (B139424) have demonstrated notable antimicrobial properties. For example, certain 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized and tested for their antibacterial and antifungal activities. bohrium.com In one study, a newly synthesized 2-amino-3-cyanopyridine derivative, compound 2c , showed high activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.039 µg/mL. nih.gov
Other research has focused on quinoline-thiazole derivatives, with some compounds showing significant antibacterial activity against S. aureus. acs.org For instance, compounds 4g and 4m had MIC values of 7.81 μg/mL against this bacterium. acs.org These compounds were also effective against methicillin-resistant S. aureus (MRSA) and E. coli. acs.org The antimicrobial potency of these derivatives is often determined using methods like the disk diffusion assay and by determining the MIC. nih.gov The pyridine (B92270) nucleus is a common feature in compounds with therapeutic properties, including antimicrobial and antiviral activities. mdpi.com
Table 2: Antimicrobial Activity of Selected this compound Analogues
| Compound/Derivative Class | Microbial Strain(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 2-Amino-3-cyanopyridine derivative (2c ) | S. aureus, B. subtilis | High activity with MIC of 0.039 µg/mL. | nih.gov |
| Quinoline-thiazole derivative (4g ) | S. aureus, MRSA, E. coli | MIC of 7.81 μg/mL against S. aureus and effective against MRSA and E. coli. | acs.org |
| Quinoline-thiazole derivative (4m ) | S. aureus, E. coli | MIC of 7.81 μg/mL against S. aureus and effective against E. coli. | acs.org |
| Quinoline-thiazole derivatives (4b, 4e, 4f ) | C. glabrata | MIC90 values less than 0.06 μg/mL. | acs.org |
| Thiazole-pyridine hybrids | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. flavus, T. atroviridae, P. citranum, C. albicans | Effective against all tested strains. | mdpi.com |
Anti-fibrotic Activity in Cellular Models
The potential of this compound analogues in treating fibrotic diseases is an emerging area of research. Fibrosis is characterized by the excessive deposition of extracellular matrix, and compounds that can inhibit this process are of great interest. nih.gov While specific studies on the anti-fibrotic activity of this compound analogues are not extensively detailed in the provided search results, the general class of substituted pyridinones has been investigated for anti-fibrotic effects. google.com
Research into aspartic acid derivatives has shown that some compounds can inhibit the activation of hepatic stellate cells (LX-2), a key event in liver fibrosis, and reduce the expression of fibrotic markers like COL1A1, fibronectin, and α-SMA. nih.gov This suggests that appropriately functionalized scaffolds can interfere with fibrotic pathways. The evaluation of anti-fibrotic activity in cellular models often involves measuring the expression of these key fibrotic proteins. nih.gov
Table 3: Anti-fibrotic Activity of Related Compound Classes
| Compound/Derivative Class | Cellular Model | Key Findings | Reference(s) |
|---|---|---|---|
| Aspartic acid derivatives (41 and 8a ) | LX-2 cells (hepatic stellate cells) | Inhibited activation of LX-2 cells and reduced expression of COL1A1, fibronectin, and α-SMA. Ameliorated liver fibrosis by inhibiting the IKKβ-NF-κB signaling pathway. | nih.gov |
| Substituted pyridinones | Not specified | Investigated for anti-fibrotic effects. | google.com |
Biochemical Target Identification and Validation for this compound Derivatives
The biochemical targets of this compound and its analogues are diverse, reflecting the versatility of the aminopyridine scaffold in medicinal chemistry. Research has focused on identifying and validating these targets to understand the therapeutic potential of this class of compounds.
Derivatives of 2-aminopyridine have demonstrated significant inhibitory activity against various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. The aminopyridine moiety often serves as a hinge-binding scaffold, a key interaction for kinase inhibition. nih.gov
Docking studies have suggested that related compounds can bind to BRAF kinase, a key enzyme in the MAPK signaling pathway and a target in cancer therapy. Furthermore, aminopyridine derivatives have been designed and synthesized as potent inhibitors of several other kinases. For instance, a series of aminopyridine-based inhibitors have been developed for Nek2, a serine/threonine kinase involved in mitotic progression. nih.gov Switching from a previously studied aminopyrazine series to an aminopyridine scaffold resulted in a marked increase in Nek2 inhibition. nih.gov
Similarly, pyrido[2,3-d]pyrimidin-7-one derivatives, which share structural similarities, have been identified as potent inhibitors of Receptor Interacting Protein Kinase-2 (RIPK2), an enzyme involved in pro-inflammatory signaling. nih.gov These compounds have shown high selectivity for RIPK2 over other structurally related kinases like Activin Receptor-Like Kinase 2 (ALK2). nih.gov The inhibitory portfolio of aminopyridine compounds also extends to tyrosine kinases such as KDR, Tie-2, Flt3, and FGFR3, highlighting their potential in treating proliferative diseases. google.com
Beyond kinases, other enzymes are also targeted. For example, some analogues have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Additionally, certain derivatives have been evaluated as inhibitors of soluble epoxide hydrolase (sEH), a metabolic enzyme involved in the degradation of anti-inflammatory epoxy fatty acids. nih.gov
Table 1: Enzyme Inhibition by 2-Aminopyridine Analogues
| Compound/Series | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Aminopyridine 17a | Nek2 | 0.12 µM | nih.gov |
| Aminopyridine 17b | Nek2 | 0.21 µM | nih.gov |
| Pyrido[2,3-d]pyrimidin-7-one 33 | RIPK2 | 8 ± 4 nM | nih.gov |
| PD166285 (related structure) | ALK2 | 0.021 ± 0.016 µM | nih.gov |
| 4-(pyridin-4-yloxy)benzamide 40 | A549 cell line (proxy for kinase) | 1.03 µM | sci-hub.se |
| 4-(pyridin-4-yloxy)benzamide 40 | HeLa cell line (proxy for kinase) | 1.15 µM | sci-hub.se |
This table is interactive and can be sorted by column.
The interaction of this compound analogues with cellular receptors is a key area of investigation to elucidate their pharmacological effects. The ethanol (B145695) moiety of the molecule, in particular, suggests potential interactions with receptors known to be modulated by alcohol. For instance, chronic ethanol administration has been shown to cause a significant decrease in the density of α2-adrenergic receptor binding sites in the nucleus tractus solitarius of spontaneously hypertensive rats. nih.gov This suggests that ethanolamines derived from aminopyridine could potentially interact with adrenergic receptors, although direct binding studies for these specific analogues are not widely reported.
Structure-function studies on receptors modulated by alcohols, such as GABAA and glycine (B1666218) receptors, have identified binding pockets within transmembrane domains. nih.gov The binding of small alcohol molecules to these sites can alter receptor function. nih.gov While these studies focus on simple alcohols, the principles of ligand-receptor interaction within these pockets could be applicable to more complex molecules like this compound.
Furthermore, the aminopyridine structure is a common motif in ligands targeting various G-protein coupled receptors (GPCRs) and ion channels. fluorochem.co.uk The design of selective inhibitors often involves modifying the substituents on the pyridine ring to optimize binding affinity and selectivity for a specific receptor subtype. nih.govnih.gov
Protein-protein interactions (PPIs) are fundamental to most cellular processes and have emerged as a challenging but important class of drug targets. lifechemicals.commdpi.com Small molecules that can either inhibit or stabilize these interactions hold significant therapeutic promise. lifechemicals.com The design of such modulators often involves creating molecules that can mimic secondary structures like α-helices, which are common at PPI interfaces. nih.gov
Analogues of this compound could potentially modulate PPIs, particularly when their primary target is a protein involved in complex formation. For example, the kinase Nek2, which is inhibited by aminopyridine derivatives, regulates the spindle assembly checkpoint through interactions with proteins such as Hec1, Mad1, and Mad2. nih.gov Inhibition of Nek2's kinase activity could indirectly modulate these crucial mitotic PPIs.
Similarly, RIPK2 propagates pro-inflammatory signals by binding to NOD1/2 and subsequently interacting with other proteins like X-linked inhibitor of apoptosis proteins (XIAP). nih.gov Inhibitors targeting RIPK2 could disrupt this signaling complex, thereby acting as modulators of these specific PPIs. The identification of disease-related PPIs, such as the MDM2/p53 interaction in cancer, provides a basis for the rational design of inhibitors, and scaffolds like aminopyridine could be incorporated into such designs. lifechemicals.comnih.gov
Mechanism of Action Investigations for this compound Analogues in Cellular Systems
Understanding the downstream cellular consequences of target engagement is critical to defining the mechanism of action of this compound analogues.
The engagement of specific biochemical targets by 2-aminopyridine analogues leads to the modulation of key cellular pathways. Given that many derivatives inhibit protein kinases, their most prominent effects are on signaling pathways.
Inflammatory Signaling: The inhibition of RIPK2 by aminopyridine-related compounds directly implicates these molecules in the NOD signaling pathway, which is crucial for innate immune responses. nih.gov Upon activation, NOD1/2 recruits RIPK2, leading to the activation of NF-κB and MAPK pathways and the production of pro-inflammatory cytokines. nih.gov Inhibitors of RIPK2 can block this cascade. Studies on the effects of ethanol on lymphoblastoid cell lines have shown that ethanol treatment activates inflammatory pathways, including IL-6, IL-10, CD40, and TNF signaling. nih.gov The NF-κB pathway, in particular, shows increased expression of several related genes. nih.gov This suggests that the ethanol moiety of this compound could also contribute to the modulation of these pathways.
Cell Proliferation and Survival Pathways: Inhibition of kinases like BRAF, KDR, and Flt3 disrupts major signaling pathways (MAPK and PI3K/Akt) that control cell proliferation, survival, and angiogenesis, which is particularly relevant in oncology. google.com
Metabolic Pathways: The compound's structure suggests a potential role in metabolic regulation. Ethanol is known to be a competitive inhibitor of retinol (B82714) oxidation by alcohol dehydrogenase (ADH) enzymes, which can block the synthesis of retinoic acid, a vital signaling molecule. nih.gov This interference with retinoid homeostasis is a potential mechanism of action. Furthermore, inhibition of soluble epoxide hydrolase (sEH) by related compounds affects the metabolism of epoxy fatty acids, which have anti-inflammatory and analgesic properties. nih.gov
The modulation of cellular pathways by this compound analogues translates into distinct effects on fundamental cellular processes like apoptosis and cell cycle progression.
Apoptosis: Acute exposure to ethanol has been shown to induce extensive neuronal apoptosis. This process is dependent on the pro-apoptotic protein Bax and involves the activation of caspase-3. nih.gov This indicates that ethanol can activate an intrinsic apoptotic death program in certain cell types. nih.gov Therefore, analogues containing the ethanolamine (B43304) side chain might also influence apoptotic pathways. The antiproliferative effects of many kinase inhibitors are often mediated by the induction of apoptosis in cancer cells.
Cell Cycle Regulation: The most direct link between 2-aminopyridine analogues and cell cycle regulation comes from the inhibition of kinases like Nek2. nih.gov Nek2 is a key regulator of centrosome separation and the spindle assembly checkpoint during mitosis. nih.gov Inhibition of Nek2 would be expected to cause mitotic arrest and potentially lead to cell death. The antiproliferative effects of Nek2 knockdown have been demonstrated in several cancer cell lines. nih.gov Similarly, other kinase targets of aminopyridine derivatives, such as Aurora A, are also critical for mitotic progression. google.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-[(3-Amino-2-pyridinyl)amino]-1-ethanol |
| Aminopyridine 17a |
| Aminopyridine 17b |
| Pyrido[2,3-d]pyrimidin-7-one 33 |
| PD166285 |
| 4-(pyridin-4-yloxy)benzamide 40 |
| Retinol |
This table lists the chemical compounds referred to in the text.
Structure-Activity Relationship (SAR) Studies for Biological Responses
The structure-activity relationship (SAR) of this compound analogues has been a subject of investigation to optimize their biological activities, particularly as kinase inhibitors in cancer therapy. acs.orgle.ac.uknih.gov The core structure, typically involving a substituted aminopyridine moiety, serves as a scaffold for systematic modifications to enhance potency and selectivity.
Key modifications and their effects on biological responses are summarized below:
Substitution on the Pyridine Ring: Modifications on the pyridine ring of aminopyridine derivatives have been shown to significantly influence their inhibitory activity. For instance, in a series of 5-phenoxy-2-aminopyridine derivatives developed as Bruton's tyrosine kinase (BTK) inhibitors, various substitutions were explored. mdpi.comsemanticscholar.org
Linker Modifications: The nature of the linker connecting the aminopyridine core to other chemical moieties is crucial for activity. In the design of Nek2 inhibitors, combining key elements from different chemical series led to the development of potent and selective aminopyridine-based compounds. le.ac.uk
Side Chain Alterations: Alterations in the side chains attached to the core structure have been explored to improve properties like cell permeability and target engagement. For example, in the development of CDK9 inhibitors, various side chains were attached to a pyrrolopyridine scaffold. tandfonline.com
Bioisosteric Replacements: The replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) has been a common strategy. In the design of anaplastic lymphoma kinase (ALK) inhibitors, scaffold hopping and bioisosterism were used to create novel N2-(2-alkyoxy-6-aliphatic aminopyridin-3-yl)-2,4-diaminepyrimidine derivatives. nih.gov
The following table summarizes the SAR findings for various aminopyridine analogues from different studies.
Table 1: Structure-Activity Relationship of this compound Analogues
| Scaffold/Series | Target | Key SAR Findings | Reference |
|---|---|---|---|
| 5-Phenoxy-2-aminopyridine derivatives | Bruton's Tyrosine Kinase (BTK) | Piperazine and tetrahydroisoquinoline linked derivatives showed potent and selective irreversible inhibition. Compound 18g demonstrated significant in vivo efficacy. | mdpi.comsemanticscholar.org |
| Aminopyridine hybrids | Nek2 Kinase | Combining elements from pyrazine (B50134) and benzimidazole (B57391) series led to potent and selective inhibitors. Compound (R)-21 showed cellular activity. | le.ac.uk |
| Pyridines and Pyrrol[2,3-b]pyridines | Cyclin-Dependent Kinase 9 (CDK9) | Pyrrolopyridines exhibited potent CDK9 inhibition and in vivo tumor growth inhibition in a multiple myeloma xenograft model. tandfonline.com | tandfonline.com |
| N2-(2-alkyoxy-6-aliphatic aminopyridin-3-yl)-2,4-diaminepyrimidines | Anaplastic Lymphoma Kinase (ALK) | Several compounds showed potent cytotoxic activities. Compound 22l was a potent inhibitor of ALK and its resistant mutant ALKL1196M. | nih.gov |
| 2-Aminopyrimidine derivatives | FMS-like tyrosine kinase 3 (FLT3) | Compound 15 displayed potent inhibitory activity against wild-type and mutant FLT3 and robust antiproliferative activity in AML cell lines. nih.gov | nih.gov |
| 4-(Pyridin-4-yloxy)benzamide derivatives | c-Met | Introduction of a 5-methylpyridazin-3(2H)-one fragment and a morpholine (B109124) group enhanced inhibitory activity. Compound 40 was more active than the lead compound, Golvatinib. sci-hub.sesci-hub.se | sci-hub.sesci-hub.se |
Pre-clinical in vivo Research Models for Investigating Biological Effects of this compound Analogues (e.g., Xenograft Models, Disease Models)
Pre-clinical in vivo models are essential for evaluating the therapeutic potential and biological effects of novel drug candidates prior to human clinical trials. For analogues of this compound, various xenograft and disease models have been employed to assess their anti-cancer efficacy.
Xenograft Models:
Xenograft models, which involve the transplantation of human cancer cells into immunocompromised mice, are the most common in vivo models used to test the anti-tumor activity of these compounds.
Raji Xenograft Model: A series of 5-phenoxy-2-aminopyridine derivatives were evaluated for their in vivo efficacy in a Raji xenograft mouse model, which is a model for Burkitt's lymphoma. mdpi.comsemanticscholar.org Compound 18g significantly reduced tumor size by 46.8% compared to the vehicle control. mdpi.com
MV-4-11 Xenograft Model: A novel CDK9/HDAC dual inhibitor, compound 8e , was assessed in an MV-4-11 xenograft model, representing acute myeloid leukemia. The compound demonstrated significant antitumor potency with a tumor growth inhibition (T/C) value of 29.98%. acs.org
A549 Xenograft Model: An indirubin (B1684374) derivative, acting as a dual inhibitor of CDKs and HDACs, showed significant antitumor efficacy in an A549 lung cancer xenograft model. acs.org
H929 Multiple Myeloma Xenograft Model: Pyridine and pyrrolopyridine derivatives targeting CDK9 were tested in an H929 human multiple myeloma cancer xenograft model. tandfonline.com These compounds showed up to 70% and 83% tumor growth inhibition, respectively. tandfonline.com
Pancreatic Cancer Pan02 Xenograft Model: An aminopyridine derivative, compound 80 , was shown to reduce tumor growth by 70% in a murine pancreatic cancer Pan02 xenograft model. tandfonline.com
HCT116 Tumor Xenograft Model: A pyrazolo[1,5-a]pyrimidine-5,7-diamine compound targeting CDKs reduced tumor growth by 65% in an HCT116 colorectal tumor xenograft model. tandfonline.com
The following table provides a summary of the in vivo research models used for evaluating the biological effects of this compound analogues.
Analytical Method Development for 2 3 Aminopyridin 4 Yloxy Ethanol in Complex Matrices
Development of HPLC and LC-MS/MS Methods for Quantification
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the separation and quantification of chemical compounds in complex mixtures. The development of such methods for 2-(3-Aminopyridin-4-yloxy)ethanol would be crucial for its accurate measurement in research samples.
High-Performance Liquid Chromatography (HPLC)
For the analysis of polar aromatic compounds like aminopyridine derivatives, reversed-phase HPLC is a common and effective approach. A C18 or a polar-embedded column would likely provide good retention and separation from matrix interferences. The mobile phase composition is a critical parameter to optimize. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would need to be carefully controlled to ensure the consistent ionization state of the aminopyridine moiety, which can significantly impact retention time and peak shape. researchgate.net Detection is often performed using a UV detector, with the wavelength selected based on the absorbance maximum of this compound.
A hypothetical HPLC method for the quantification of this compound is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices such as plasma or tissue homogenates, LC-MS/MS is the method of choice. nih.gov This technique combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. In positive electrospray ionization (ESI) mode, this compound would be expected to readily form a protonated molecule [M+H]⁺. For quantification, selected reaction monitoring (SRM) would be employed, where the precursor ion is fragmented, and specific product ions are monitored. This provides a high degree of specificity.
A proposed LC-MS/MS method for the quantification of this compound is outlined in the table below.
| Parameter | Condition |
| LC System | UHPLC |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray (ESI+) |
| Precursor Ion [M+H]⁺ | To be determined experimentally |
| Product Ions | To be determined experimentally |
| Collision Energy | To be optimized |
Spectrophotometric and Electrochemical Methods for Detection
While chromatographic methods are excellent for quantification, spectrophotometric and electrochemical methods can offer rapid and cost-effective alternatives for detection, particularly for screening purposes.
Spectrophotometric Methods
UV-Visible spectrophotometry is a straightforward technique for the detection of compounds that absorb light in the ultraviolet or visible range. The aromatic pyridine (B92270) ring in this compound suggests it will have a characteristic UV absorbance spectrum. A simple spectrophotometric method could involve measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax). However, this method is generally less specific than chromatographic techniques and can be prone to interference from other absorbing compounds in the matrix. researchgate.netorientjchem.org
Electrochemical Methods
Electrochemical methods, such as cyclic voltammetry or differential pulse voltammetry, can be used to detect electroactive compounds. mdpi.com The aminopyridine group in this compound is expected to be oxidizable. An electrochemical sensor could be developed by modifying an electrode surface to enhance the sensitivity and selectivity of the detection. nih.gov The oxidation potential of the compound would serve as a qualitative indicator, while the current response could be used for quantification. These methods can be highly sensitive and are amenable to miniaturization for portable sensor applications. nih.gov
| Method | Principle | Potential Application |
| UV-Vis Spectrophotometry | Measures the absorbance of light by the analyte. | Rapid screening of relatively clean samples. |
| Cyclic Voltammetry | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Characterization of the redox properties of the compound. |
| Differential Pulse Voltammetry | A voltammetric measurement in which the current is sampled just before and just after a voltage pulse is applied. The difference in the two currents is plotted against the potential. | Sensitive quantification in various matrices. |
Sample Preparation Techniques for Various Research Matrices
The effective extraction and clean-up of the analyte from the sample matrix are critical for obtaining reliable and accurate results, especially in complex matrices like blood, plasma, urine, and tissue homogenates. nih.govthermofisher.com The choice of sample preparation technique depends on the nature of the matrix and the analytical method to be used.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases. For this compound, which has both polar (amino and hydroxyl groups) and non-polar (aromatic ring) characteristics, the choice of an appropriate organic solvent and the adjustment of the aqueous phase pH would be crucial for efficient extraction.
Solid-Phase Extraction (SPE)
SPE is a more modern and often more efficient technique than LLE. It utilizes a solid sorbent packed in a cartridge to retain the analyte of interest while the matrix components are washed away. For this compound, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be effective. The latter would leverage the basic nature of the aminopyridine group for strong retention and selective elution.
Protein Precipitation
For biological samples with high protein content, such as plasma or serum, protein precipitation is a simple and rapid method to remove the bulk of the proteinaceous material. restek.com This is typically achieved by adding an organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid. The supernatant can then be directly injected into the LC system or subjected to further clean-up.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Originally developed for pesticide residue analysis in food, the QuEChERS method is a versatile sample preparation technique that involves an initial extraction with an organic solvent followed by a dispersive SPE clean-up step. thermofisher.com This method could be adapted for the extraction of this compound from various solid and semi-solid matrices.
| Technique | Principle | Suitable Matrices |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquids. | Urine, Plasma |
| Solid-Phase Extraction | Adsorption onto a solid sorbent followed by selective elution. | Plasma, Urine, Tissue Homogenates |
| Protein Precipitation | Removal of proteins by denaturation and centrifugation. | Plasma, Serum |
| QuEChERS | Acetonitrile extraction followed by dispersive SPE clean-up. | Food, Soil, Tissue |
Conclusion and Future Research Directions for 2 3 Aminopyridin 4 Yloxy Ethanol
Summary of Key Research Findings and Methodological Advances
Research into pyridine-containing compounds has revealed a wide spectrum of biological activities, establishing this heterocyclic nucleus as a "privileged scaffold" in medicinal chemistry. mdpi.com While direct research on 2-(3-Aminopyridin-4-yloxy)ethanol is limited in publicly available literature, extensive studies on analogous aminopyridine derivatives provide a strong foundation for understanding its potential. The aminopyridine moiety is a cornerstone in the synthesis of various bioactive molecules, including those with antimicrobial, antiviral, and anticancer properties. mdpi.comresearchgate.net
Methodological advancements in the synthesis of similar pyridine (B92270) derivatives often involve nucleophilic substitution or condensation reactions. For instance, a common route includes the reaction of an aminopyridine precursor with a halogenated alcohol in a polar aprotic solvent, followed by purification. The development of multicomponent reactions (MCRs) has also streamlined the synthesis of complex pyridine-based structures, offering an efficient pathway to generate libraries of compounds for screening. tdx.catrug.nl The synthesis of related 2-aminopyridine (B139424) hybrids has been achieved through refluxing with various reagents in ethanol (B145695), indicating common laboratory techniques are applicable. researchgate.net These established synthetic strategies are directly relevant and adaptable for the scaled-up production and derivatization of This compound .
Unexplored Research Avenues and Challenges
The primary challenge concerning This compound is the lack of dedicated research focused specifically on this isomer. Much of the existing data is extrapolated from studies on other aminopyridine derivatives, such as those substituted at the 2-position. sigmaaldrich.compharmaffiliates.com This presents a significant knowledge gap and a compelling avenue for future investigation.
Key unexplored research areas include:
Comprehensive Biological Screening: While related compounds show promise, a systematic evaluation of This compound against a broad panel of cancer cell lines, bacteria, and viruses is yet to be performed. mdpi.comresearchgate.net
In Vivo Studies: Much of the research on analogous compounds is limited to in vitro assays or computational docking studies. researchgate.net Future research should progress to in vivo models to assess the efficacy, pharmacokinetics, and safety profile of the compound.
Mechanistic Elucidation: For related compounds that exhibit biological activity, the precise molecular mechanisms are often not fully understood. Future work should focus on identifying the specific biological targets and pathways modulated by This compound .
Kinase Inhibition Profiling: Pyridine derivatives are known to be effective kinase inhibitors. researchgate.net Profiling this compound against a panel of kinases could uncover its potential as a targeted therapy in oncology.
Potential Role of this compound as a Research Tool or Synthetic Synthon
This compound is a highly versatile molecule that can serve as both a valuable research tool and a key synthetic intermediate (synthon). Its structure contains multiple reactive sites—the primary amino group, the pyridine nitrogen, the ether linkage, and the terminal hydroxyl group—that can be selectively modified.
As a synthetic synthon , it is an ideal building block for creating more complex heterocyclic systems. 2-Aminopyridine itself is recognized as a significant synthon for synthesizing five- and six-membered azaheterocycles, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn The functional groups on This compound allow for:
N-alkylation or N-acylation at the amino group.
O-alkylation at the hydroxyl group to introduce different side chains.
Cyclization reactions involving the amino group and the pyridine nitrogen to form fused ring systems, a common strategy in medicinal chemistry. sioc-journal.cnrsc.org
As a research tool , it can be used to probe structure-activity relationships (SAR). By systematically modifying the ethanol side chain or the amino group, researchers can understand how these changes affect binding to biological targets. diva-portal.org Its potential use as a fragment in fragment-based drug discovery is also significant, where its core structure could be a starting point for developing more potent and selective inhibitors of enzymes like kinases.
Below is an interactive table summarizing the potential applications of aminopyridine synthons.
| Synthetic Application | Resulting Heterocycle Class | Potential Therapeutic Area | Key References |
| Cyclization with α-haloketones | Imidazo[1,2-a]pyridines | Antiviral, Anticancer | sioc-journal.cnrsc.org |
| Reaction with β-dicarbonyl compounds | Pyrido[1,2-a]pyrimidines | Antimicrobial | sioc-journal.cn |
| Multi-component reactions | Diverse fused heterocycles | Various | researchgate.nettdx.cat |
| Derivatization for SAR studies | Substituted Pyridines | Target-specific | diva-portal.org |
Interdisciplinary Perspectives and Collaborative Opportunities
The full potential of This compound can best be unlocked through interdisciplinary collaboration.
Synthetic Chemistry & Medicinal Chemistry: Synthetic organic chemists can develop robust and scalable methods for its synthesis and create libraries of novel derivatives. tdx.cat Medicinal chemists can then guide the design of these derivatives to optimize their biological activity and drug-like properties. diva-portal.org
Computational Chemistry & Structural Biology: Computational chemists can perform docking studies to predict potential biological targets and guide the synthetic effort, as has been done for similar compounds. Collaboration with structural biologists could lead to the co-crystallization of the compound with its target proteins, providing invaluable insight into its binding mode and mechanism of action.
Pharmacology & Biology: Pharmacologists and biologists are essential for conducting comprehensive in vitro and in vivo testing to evaluate the efficacy and safety of new derivatives. This collaboration is crucial for translating promising initial findings into tangible therapeutic candidates.
Materials Science: The pyridine nucleus is also of interest in materials science. fluorochem.co.uk Collaborations could explore the use of This compound or its polymers in the development of novel materials with specific electronic or photophysical properties.
By fostering these collaborative efforts, the scientific community can systematically explore the properties and applications of This compound , potentially leading to the development of new research tools, synthetic methodologies, and therapeutic agents.
Q & A
Q. Q1. What are the recommended synthetic routes for 2-(3-Aminopyridin-4-yloxy)ethanol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyridine derivative with a hydroxyl group may react with ethanolamine under controlled conditions. Key parameters include:
- Solvent selection : Ethanol or methanol is often used due to their polarity and ability to dissolve polar intermediates .
- Catalysts : Acidic or basic catalysts (e.g., K₂CO₃) can accelerate substitution reactions .
- Temperature : Reactions are typically refluxed (70–80°C) to ensure completion .
- Purification : Crystallization from ethanol/DMF mixtures (1:2 ratio) is common for isolating high-purity products .
Q. Q2. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- FTIR : Stretching vibrations for -NH₂ (~3300 cm⁻¹), -OH (~3400 cm⁻¹), and C-O (~1250 cm⁻¹) validate functional groups .
Q. Q3. How does the solubility profile of this compound impact its applications in aqueous vs. organic systems?
Methodological Answer: The compound exhibits moderate solubility in polar solvents (water, ethanol) due to its -NH₂ and -OH groups. For aqueous-phase reactions, pH adjustments (e.g., HCl/NaOH) can enhance solubility via protonation/deprotonation. In organic systems, DMF or DMSO is preferred for reactions requiring anhydrous conditions .
Advanced Research Questions
Q. Q4. How can this compound act as a ligand in coordination chemistry, and what metal complexes are feasible?
Methodological Answer: The amino (-NH₂) and hydroxyl (-OH) groups enable bidentate or tridentate ligand behavior. For example:
- Coordination with transition metals : Cu(II) or Fe(III) complexes can form via N,O-chelation, characterized by UV-Vis spectroscopy (d-d transitions) and magnetic susceptibility measurements .
- Stability studies : Thermodynamic stability constants (log β) are determined using potentiometric titrations in ethanol-water mixtures .
Q. Q5. What strategies resolve contradictions in reported synthetic yields of this compound across studies?
Methodological Answer: Discrepancies often arise from:
- Catalyst choice : Acidic vs. basic catalysts may favor different pathways (e.g., SN1 vs. SN2 mechanisms) .
- Purification methods : Column chromatography vs. crystallization can affect yield and purity .
- Analytical validation : Cross-validate results using HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities .
Q. Q6. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Q. Q7. How can this compound be functionalized for use in drug discovery, and what are the key challenges?
Methodological Answer:
- Derivatization strategies :
- Acylation of -NH₂ with acetic anhydride to form amides .
- Etherification of -OH with alkyl halides for lipophilic analogs .
- Challenges :
Methodological Considerations
Q. Q8. What protocols ensure safe handling of this compound in laboratory settings?
Methodological Answer:
Q. Q9. How are thermodynamic properties (e.g., vaporization enthalpy) of this compound experimentally determined?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
